molecular formula C7H7NO4S B1594128 Methyl 5-methyl-4-nitrothiophene-2-carboxylate CAS No. 56921-01-8

Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Cat. No. B1594128
Key on ui cas rn: 56921-01-8
M. Wt: 201.2 g/mol
InChI Key: QXIFGUCZQLEFBZ-UHFFFAOYSA-N
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Patent
US07973026B2

Procedure details

Fuming nitric acid (3 eq.) was added dropwise to Ac2O (5 eq.) at −20° C., then 5-methyl-2-thiophenecarboxylic acid (1 eq.) was added portion-wise and the mixture placed in an ice bath. After stirring at 0° C. for 1.5 h the reaction mixture was poured into ice, and when the ice was molten the precipitate was filtered off (66%). To a 1M solution of the latter in MeOH, conc. H2SO4 (1.4 eq.) was added at RT. The mixture was stirred overnight at reflux. All volatiles were evaporated i. vac., then the residual material was mixed with water and the resulting solution extracted with EtOAc; the organic layer was washed with sat. NaHCO3 and brine, dried over Na2SO4 and concentrated (98%). 1H-NMR (400 MHz, CDCl3, 300 K, δ) 8.21 (1H, s), 3.93 (s, 3H), 2.85 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].C[C:6]([O:8][C:9]([CH3:11])=[O:10])=O.CC1[S:17][C:16]([C:18](O)=O)=[CH:15][CH:14]=1.OS(O)(=O)=O>CO>[CH3:18][C:16]1[S:17][C:11]([C:9]([O:8][CH3:6])=[O:10])=[CH:14][C:15]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1.5 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture placed in an ice bath
FILTRATION
Type
FILTRATION
Details
was filtered off (66%)
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
All volatiles were evaporated i
ADDITION
Type
ADDITION
Details
, then the residual material was mixed with water
EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with sat. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (98%)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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